N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine carboxamide derivative characterized by a 2,4-dimethylphenyl group at the N-position and a 4-ethoxy-3-methoxyphenyl substituent at the 4-position of the pyrimidine ring. For example, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (a nitro-substituted analog) has been structurally characterized via X-ray crystallography, revealing a puckered tetrahydropyrimidine ring and intermolecular hydrogen bonding via the carboxamide group .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-30-18-10-8-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-9-7-13(2)11-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPULCSRHCKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=C(C=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidines. It has garnered attention in medicinal chemistry for its potential applications as an antimicrobial agent and in cancer therapy due to its structural features that enable interaction with various biological targets. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O4, with a molecular weight of 409.5 g/mol. The structure includes a tetrahydropyrimidine core with functional groups such as carboxamide and methoxy groups, which contribute to its reactivity and biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 905775-79-3 |
| Functional Groups | Carboxamide, Methoxy |
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain pyrimidine derivatives demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans due to specific substituents on the phenyl ring .
Case Study: Antibacterial Screening
In a comparative study of pyrimidine derivatives:
- Compound A (similar structure) showed a Minimum Inhibitory Concentration (MIC) of 66 µM against S. aureus.
- Compound B , with modifications in the aromatic substitutions, exhibited even higher activity against E. coli and P. aeruginosa.
These findings underscore the potential of this compound as a promising candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound's anticancer properties have also been investigated. Preliminary assays suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features allow for binding interactions with key enzymes involved in cancer cell metabolism.
Research Findings on Anticancer Effects
A study involving various tetrahydropyrimidine derivatives reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dimethylphenyl)... | HeLa | 15 |
| Similar Tetrahydropyrimidine Derivative | MCF7 | 20 |
These results indicate that modifications in the chemical structure can significantly enhance the anticancer activity of related compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors or proteins that regulate cellular processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been suggested as a possible pathway.
Comparison with Similar Compounds
Table 1: Key Substituent Variations and Their Impacts
- Electron-Donating vs. Withdrawing Groups : The ethoxy and methoxy groups in the target compound contrast with the nitro group in , which reduces solubility due to strong electron withdrawal. Ethoxy groups in analogs like 4j and 4n improve membrane permeability, correlating with antimicrobial efficacy .
- Thioxo vs. Oxo Substitution : Replacement of the 2-oxo group with 2-thioxo (e.g., compound 4n) enhances antifungal activity, likely due to increased lipophilicity and sulfur-mediated interactions .
Table 2: Antimicrobial Activity of Selected Analogs
- The target compound’s 4-ethoxy-3-methoxyphenyl group may synergize with the carboxamide moiety to enhance binding to microbial targets, as seen in structurally related 4j and 4n .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
